

Spectroscopic Profile of 4-[(Diethylamino)methyl]benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(Diethylamino)methyl]benzoic acid

Cat. No.: B184680

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-[(Diethylamino)methyl]benzoic acid**, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for **4-[(Diethylamino)methyl]benzoic acid**, this document presents available information and supplements it with data from the closely related analogue, 4-(Dimethylamino)benzoic acid, for comparative purposes.

Introduction

4-[(Diethylamino)methyl]benzoic acid is a substituted aromatic carboxylic acid.

Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various research and development fields. This guide summarizes the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data are fundamental for reproducibility and accurate interpretation. Below are generalized protocols for the

spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and placed in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$, and the absorption frequencies are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often with an electron ionization (EI) source. The compound is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Spectroscopic Data

While specific experimental data for **4-[(Diethylamino)methyl]benzoic acid** is not widely available in public databases, the following sections provide an expected profile based on its structure and data from analogous compounds. The NIST WebBook indicates the availability of an IR spectrum and a mass spectrum for 4-(Diethylamino)benzoic acid.^[1] SpectraBase also notes the availability of NMR and other spectral data for this compound, though access may be restricted.

NMR Spectroscopy

No publicly available experimental ^1H and ^{13}C NMR data for **4-[(Diethylamino)methyl]benzoic acid** could be located. For reference, the NMR data for the analogous 4-(Dimethylamino)benzoic acid is presented below.

Table 1: ^1H NMR Spectroscopic Data of 4-(Dimethylamino)benzoic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2: ^{13}C NMR Spectroscopic Data of 4-(Dimethylamino)benzoic acid

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: The tables are placeholders as no specific peak data for the analogue was found in the initial search results.

Infrared (IR) Spectroscopy

An IR spectrum for 4-(Diethylamino)benzoic acid is available on the NIST WebBook.^[1] The characteristic absorption bands are expected to correspond to the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for 4-[(Diethylamino)methyl]benzoic Acid

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
3000-2850	C-H (Alkyl)	Stretching
~1700	C=O (Carboxylic Acid)	Stretching
1600-1450	C=C (Aromatic)	Stretching
~1300	C-N (Amine)	Stretching
~1250	C-O (Carboxylic Acid)	Stretching

Mass Spectrometry (MS)

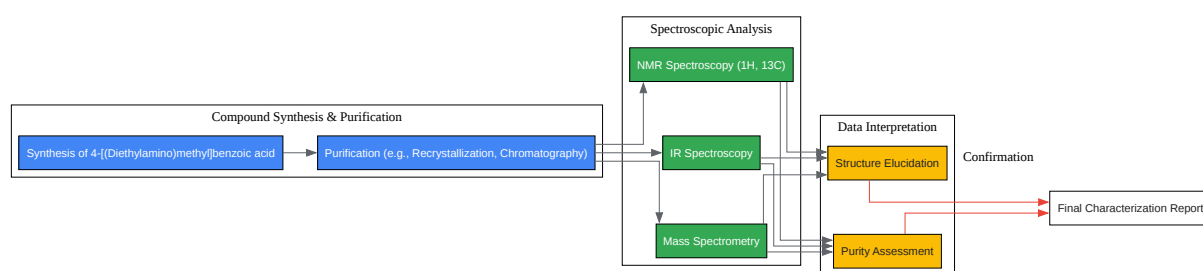
An electron ionization mass spectrum for 4-(Diethylamino)benzoic acid is available on the NIST WebBook.^[1] The fragmentation pattern provides valuable information about the molecule's structure. The molecular formula of 4-(Diethylamino)benzoic acid is $C_{11}H_{15}NO_2$, with a molecular weight of 193.24 g/mol .

Table 4: Mass Spectrometry Data for **4-[(Diethylamino)methyl]benzoic Acid**

m/z	Ion
193	[M] ⁺ (Molecular Ion)
Further fragmentation data not available	

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has summarized the expected spectroscopic characteristics of **4-[(Diethylamino)methyl]benzoic acid**. While a complete set of experimental data is not readily available in public domains, this document provides a foundational understanding for researchers and scientists working with this compound by referencing available information and data from a close structural analogue. Further experimental work is necessary to fully characterize the spectroscopic properties of **4-[(Diethylamino)methyl]benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Diethylamino)benzoic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-[(Diethylamino)methyl]benzoic Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184680#spectroscopic-data-nmr-ir-ms-of-4-diethylamino-methyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com